Sodium isonicotinate tetrahydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isonicotinate tetrahydrate can be synthesized through the neutralization of isonicotinic acid with sodium hydroxide. The reaction typically involves dissolving isonicotinic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar neutralization reactions but is carried out in larger reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium isonicotinate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isonicotinic acid N-oxide.
Reduction: It can be reduced to form 4-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Isonicotinic acid N-oxide.
Reduction: 4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium isonicotinate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of metal-organic frameworks (MOFs).
Biology: It serves as a biochemical reagent in enzyme assays and metabolic studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-tuberculosis activity.
Industry: It is used in the production of catalysts and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium isonicotinate tetrahydrate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular metabolic pathways .
Comparison with Similar Compounds
Isonicotinic Acid: The parent compound of sodium isonicotinate tetrahydrate.
Nicotinic Acid: A structurally related compound with similar biochemical properties.
Pyridine-4-carboxylic Acid: Another related compound with similar chemical reactivity.
Uniqueness: this compound is unique due to its tetrahydrate form, which influences its solubility and reactivity. Its sodium salt form also makes it more soluble in water compared to its parent acid, enhancing its utility in aqueous reactions .
Properties
IUPAC Name |
sodium;pyridine-4-carboxylate;tetrahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na.4H2O/c8-6(9)5-1-3-7-4-2-5;;;;;/h1-4H,(H,8,9);;4*1H2/q;+1;;;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUFKCOMWBQSDD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)[O-].O.O.O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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